molecular formula C₁₃H₁₅D₅ClNO₃ B1147106 rac Viloxazine-d5 Hydrochloride CAS No. 1276483-10-3

rac Viloxazine-d5 Hydrochloride

Cat. No.: B1147106
CAS No.: 1276483-10-3
M. Wt: 278.79
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Description

Rac Viloxazine-d5 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₅D₅ClNO₃ and its molecular weight is 278.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1276483-10-3

Molecular Formula

C₁₃H₁₅D₅ClNO₃

Molecular Weight

278.79

Synonyms

(+/-)-2-[(o-Ethoxy-d5)phenoxymethyl]morpholine;  Catatrol-d5;  ICI 58834-d5;  Vicilan-d5;  Viloxazin-d5 Hydrochloride;  Vivalan-d5;  Vivarint-d5;  Vivilan-d5; 

Origin of Product

United States

Pharmacological Research Applications of Viloxazine Derivatives Focus on in Vitro / Mechanistic Studies

Receptor Binding Affinity Studies

The characterization of a compound's interaction with specific receptors is fundamental to understanding its mechanism of action. For viloxazine (B1201356), these studies have revealed a complex profile, suggesting modulation of multiple neurotransmitter systems. nih.govnih.gov

In vitro Assays for Ligand-Receptor Interactions (e.g., Norepinephrine (B1679862) Transporter, Serotonin (B10506) Receptors)

In vitro assays are crucial for determining the binding affinity of a compound to its molecular targets. Radioligand binding competition assays are a standard method used to evaluate viloxazine's affinity for a wide array of receptors and transporters. nih.govtandfonline.com In these assays, viloxazine is tested for its ability to displace a specific radiolabeled ligand from its target. nih.gov

Research has shown that viloxazine interacts with both the norepinephrine transporter (NET) and several serotonin (5-HT) receptors. nih.govnih.govfrontiersin.org Specifically, studies have demonstrated that viloxazine exhibits antagonistic activity at 5-HT₂B and 5-HT₇ receptors and agonistic activity at 5-HT₂C receptors. nih.govnih.govtandfonline.com These findings were elucidated through a series of in vitro binding and functional assays. nih.govresearchgate.net The binding of viloxazine to targets like NET, the serotonin transporter (SERT), and various 5-HT receptor subtypes has been systematically evaluated, often using comprehensive screening panels. nih.gov For instance, at a concentration of 10 µM, viloxazine's binding is measured as a percentage of inhibition of the specific radioligand, with inhibition greater than 50% considered significant. nih.govresearchgate.net

Determination of Kinetic and Equilibrium Binding Parameters (e.g., Ki, IC50, EC50)

Kinetic and equilibrium binding parameters quantify the potency and efficacy of a ligand-receptor interaction. The inhibition constant (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) are key metrics derived from these studies. sciencesnail.comyoutube.com

Viloxazine demonstrates a moderate affinity for the norepinephrine transporter (NET). nih.govcore.ac.uk In contrast, its affinity for the serotonin transporter (SERT) is significantly lower, highlighting its selectivity for NET over SERT. nih.gov Functional assays have further defined its activity at serotonin receptors, revealing it as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist. frontiersin.orgresearchgate.net It also shows antagonistic properties at the 5-HT₇ receptor. tandfonline.com

The following table summarizes key binding and functional parameters for viloxazine at various targets.

Target Parameter Value (µM) Assay Type
Norepinephrine Transporter (NET) Ki 0.63 researchgate.net Binding Affinity
IC50 0.26 nih.govtandfonline.com [³H]-NE Uptake Inhibition
Serotonin Transporter (SERT) Ki >10 nih.gov Binding Affinity
IC50 257 nih.gov 5-HT Uptake Inhibition
5-HT₂B Receptor Ki 6.40 researchgate.net Binding Affinity
IC50 27 tandfonline.comresearchgate.net Functional Antagonism
5-HT₂C Receptor Ki 3.90 researchgate.net Binding Affinity
EC50 1.6 - 32 tandfonline.comresearchgate.net Functional Agonism
5-HT₇ Receptor Ki 1.9 tandfonline.com Binding Affinity
IC50 6.7 tandfonline.com Functional Antagonism

IC50, Ki, and EC50 values are crucial for comparing the potency of a compound at different targets. A lower value generally indicates a higher potency or affinity. sciencesnail.comyoutube.com

Enzyme Inhibition and Induction Assays (in vitro)

The interaction of a compound with metabolic enzymes is a critical aspect of its pharmacological profile, influencing its potential for drug-drug interactions.

Cytochrome P450 (CYP) Isoform Inhibition Profiles

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes are standard for evaluating a compound's potential to inhibit these key metabolic enzymes. researchgate.netnih.gov Viloxazine has been assessed for its inhibitory effects on major CYP isoforms. nih.govresearchgate.net

The results indicate that viloxazine is a strong inhibitor of CYP1A2. nih.govresearchgate.net It also demonstrates weak inhibition of CYP2D6 and CYP3A4. core.ac.ukresearchgate.net The potential for time-dependent inhibition (TDI) is also an important consideration in these assays. tufts.edu Chemical inhibition analyses, sometimes using specific monoclonal antibodies for each CYP isoform, help to pinpoint the enzymes involved in the compound's metabolism and its potential to interfere with the metabolism of other drugs. researchgate.net

The table below presents the in vitro inhibition data for viloxazine against various CYP450 enzymes.

CYP Isoform Finding
CYP1A2 Strong Inhibitor nih.govresearchgate.net
CYP2D6 Weak Inhibitor core.ac.ukresearchgate.net
CYP3A4 Weak Inhibitor core.ac.ukresearchgate.net
CYP2B6 Potential for inhibition noted in in vitro studies researchgate.netresearchgate.net

UGT Enzyme Characterization

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are another major family of enzymes responsible for the metabolism and elimination of drugs. nih.gov In vitro studies are essential to determine if a compound is a substrate or inhibitor of UGT enzymes, a requirement by regulatory agencies if glucuronidation represents a significant portion (≥25%) of its total metabolism. nih.gov

For viloxazine, in vivo studies have shown that 5-hydroxylation, mediated primarily by CYP2D6, followed by glucuronidation is the main metabolic pathway in humans. researchgate.netnih.govresearchgate.net Viloxazine is a substrate for UGT enzymes, specifically UGT1A9 and UGT2B15. researchgate.netkegg.jp It forms a unique N-carbamoyl glucuronide, which is considered a stable Phase II conjugate. researchgate.netnih.gov

Neurotransmitter Uptake Inhibition Studies (e.g., Cell-Based or Synaptosomal Assays)

To confirm the functional consequences of transporter binding, neurotransmitter uptake inhibition studies are performed. These assays directly measure the ability of a compound to block the reuptake of neurotransmitters into neurons or cells.

These experiments often utilize synaptosomes, which are isolated nerve terminals, or cell lines engineered to express a specific transporter. nih.gov For viloxazine, its function as a norepinephrine reuptake inhibitor (NRI) was evaluated by its capacity to inhibit the uptake of radiolabeled norepinephrine ([³H]-NE) in rat hypothalamic synaptosomes. nih.govnih.gov Similarly, its effect on serotonin uptake was assessed in human embryonic kidney (HEK293) cells that express the human serotonin transporter (hSERT). nih.gov

These studies confirm that viloxazine is a potent inhibitor of norepinephrine uptake while having a much weaker effect on serotonin uptake. nih.gov This selectivity is a defining feature of its pharmacological profile. nih.gov

The following table details the in vitro inhibition of neurotransmitter uptake by viloxazine.

Assay Type Target Parameter Value (µM)
Rat Hypothalamic Synaptosomes Norepinephrine Transporter (NET) IC50 0.26 nih.gov
HEK293 Cells Expressing hSERT Serotonin Transporter (SERT) IC50 257 nih.gov

Pharmacological Insights into Viloxazine Derivatives

This article explores the molecular interactions and research applications of viloxazine and its derivatives, with a specific focus on the deuterated compound rac Viloxazine-d5 Hydrochloride. The content is centered on laboratory-based mechanistic studies and computational modeling, providing a detailed view of the compound's pharmacological profile.

In Silico Modeling and Molecular Docking Studies of Viloxazine Interactions

Molecular docking simulations could be used to model the interaction of viloxazine (B1201356) with the three-dimensional structures of its primary targets: the norepinephrine (B1679862) transporter (NET), the 5-HT2B receptor, and the 5-HT2C receptor. The objective of such studies would be to:

Predict Binding Conformation : Determine the most likely orientation and conformation of viloxazine within the binding site of each target protein.

Identify Key Interactions : Elucidate the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. This would involve identifying the key amino acid residues in the target's binding pocket that are crucial for viloxazine's affinity and activity.

Understand Functional Effects : For the 5-HT receptors, docking could help explain why viloxazine acts as an antagonist at the 5-HT2B subtype but an agonist at the 5-HT2C subtype. Subtle differences in the binding pocket architecture and the resulting conformational changes induced in the receptor upon binding are responsible for these opposing functional outcomes.

Explain Stereoselectivity : By docking both the (S)- and (R)-isomers of viloxazine into the NET binding site, researchers could computationally validate the experimental finding that the (S)-isomer has a higher potency. nih.gov The models would likely show a more favorable binding energy and a better fit for the (S)-isomer compared to the (R)-isomer.

The general process involves using software to place a model of the viloxazine molecule into the known or predicted structure of a target protein. The program then calculates the binding energy for different poses, with lower energy scores typically indicating a more stable and favorable interaction. biorxiv.org These computational approaches are instrumental in guiding further in vitro experiments, such as site-directed mutagenesis, to confirm the role of specific amino acid residues in the binding interaction. They also form the basis for structure-based drug design, where new derivatives can be computationally designed to have improved affinity or selectivity.

Advanced Analytical Methodologies Utilizing Rac Viloxazine D5 Hydrochloride

Role as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly within pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. cerilliant.com rac Viloxazine-d5 Hydrochloride, with its five deuterium (B1214612) atoms, is an ideal internal standard for the quantification of Viloxazine (B1201356). analyticachemie.inmedchemexpress.com The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, while its chemical and physical properties remain nearly identical to Viloxazine. medchemexpress.com This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in these processes. cerilliant.com

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Viloxazine and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of drugs and their metabolites in complex biological matrices. nih.gov The development of robust LC-MS/MS assays for Viloxazine and its major metabolite, 5-hydroxyviloxazine (B12724933) glucuronide (5-HVLX-gluc), heavily relies on the use of a suitable internal standard like this compound. nih.gov

Effective sample preparation is crucial for removing interferences from biological matrices and concentrating the analyte of interest. chromatographyonline.combioanalysis-zone.com Techniques such as supported liquid extraction (SLE) have been successfully employed for the analysis of small molecules in biological fluids. nih.gov For Viloxazine analysis, sample preparation may involve a one-step extraction procedure from plasma. nih.gov The use of this compound as an internal standard during this process is critical to account for any analyte loss during extraction, ensuring the accuracy of the final measurement. cerilliant.commdpi.com

A typical sample preparation workflow involving this compound might include:

Spiking a known amount of this compound into the biological sample (e.g., plasma, urine).

Protein precipitation or liquid-liquid extraction to separate the analyte and internal standard from matrix components. msacl.org

Evaporation of the solvent and reconstitution of the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

Chromatographic separation is optimized to resolve Viloxazine and its metabolites from other endogenous components. jchr.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique used for this purpose. jchr.orgijpsjournal.com The selection of the analytical column, mobile phase composition, and gradient elution profile are critical for achieving good peak shape and separation. ijpsdronline.comijpsdronline.com

Mass spectrometric detection, particularly in the multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity. ijpsdronline.comijpsdronline.com In this mode, specific precursor-to-product ion transitions are monitored for both the analyte (Viloxazine) and the internal standard (this compound). The deuterium atoms in this compound result in a mass shift in its precursor and product ions compared to Viloxazine, allowing for their simultaneous detection without interference.

Below is an interactive table showcasing typical, though not exclusively used, parameters for an LC-MS/MS method for Viloxazine analysis.

ParameterValue
Chromatography
ColumnAgilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm) jchr.org
Mobile PhaseAcetonitrile and 0.1% Triethylamine (TEA) in water (40:60 v/v) ijpsdronline.comresearchgate.net
Flow Rate0.8 mL/min jchr.org
Injection Volume10 µL researchgate.net
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) Positive
MRM Transition (Viloxazine)To be determined experimentally
MRM Transition (rac Viloxazine-d5 HCl)To be determined experimentally
Collision EnergyTo be optimized for each transition

Method Validation Parameters for Research Bioassays (e.g., Linearity, Precision, Accuracy, LLOQ)

A bioanalytical method must be rigorously validated to ensure its reliability for research purposes. nih.govfda.gov Key validation parameters include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). jchr.orgijpsdronline.comjchr.orgresearchgate.net The use of this compound as an internal standard is integral to meeting the stringent acceptance criteria for these parameters.

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. ijpsdronline.comjchr.org A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. jchr.orgnih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects the closeness of a measured value to the true value. ijpsdronline.comjchr.orgresearchgate.net For bioanalytical assays, the precision (expressed as the coefficient of variation, CV) and accuracy should be within ±15% (±20% at the LLOQ). nih.gov

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. jchr.orgnih.gov

The following interactive table summarizes typical acceptance criteria for method validation in bioanalytical research.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99 jchr.orgnih.gov
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) nih.gov
Intra- and Inter-day Accuracy (%Bias) Within ±15% of nominal value (±20% at LLOQ) nih.gov
Lower Limit of Quantification (LLOQ) Lowest concentration with acceptable precision and accuracy nih.gov

Application in in vitro ADME Studies (e.g., Microsomal Stability, Hepatocyte Incubation)

In vitro absorption, distribution, metabolism, and excretion (ADME) studies are essential in drug discovery to predict a drug's pharmacokinetic properties. nih.gov this compound plays a vital role as an internal standard in these assays, particularly in metabolic stability studies using liver microsomes or hepatocytes. mercell.comnuvisan.com

In a typical microsomal stability assay, the test compound (Viloxazine) is incubated with liver microsomes, and the decrease in its concentration over time is monitored by LC-MS/MS. mercell.comresearchgate.net By spiking the samples with a known concentration of this compound before analysis, any variability in sample processing or instrument response can be normalized, leading to a more accurate determination of the metabolic half-life and intrinsic clearance of Viloxazine. nih.govnih.gov Similarly, in hepatocyte incubation studies, which provide a more complete picture of metabolism, the deuterated internal standard ensures reliable quantification of the parent drug and its metabolites. nuvisan.com

Isotopic Dilution Mass Spectrometry Approaches in Research

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements. rsc.orgnih.gov It relies on the addition of a known amount of an isotopically labeled version of the analyte (the "spike"), such as this compound, to the sample. mdpi.comnih.gov By measuring the ratio of the unlabeled analyte to the labeled spike using mass spectrometry, the exact amount of the analyte in the original sample can be determined with high accuracy, as it is less susceptible to matrix effects and extraction inefficiencies. rsc.org This approach is particularly valuable in reference material characterization and in studies requiring the highest level of quantitative accuracy.

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling (using d5 as a tracer)

High-resolution mass spectrometry (HRMS) has become an indispensable tool in drug metabolism studies, offering unparalleled accuracy and sensitivity for the identification and structural elucidation of metabolites. nih.gov The use of stable isotope-labeled compounds, such as this compound, as tracers in conjunction with HRMS provides a sophisticated methodology for distinguishing drug-related metabolites from endogenous molecules and background noise, thereby streamlining the metabolite profiling process. nih.gov

The fundamental principle behind using a deuterated tracer like this compound lies in the mass difference between the stable isotope (deuterium, ²H or D) and its lighter counterpart (protium, ¹H). This mass difference creates a unique isotopic signature that can be readily detected by HRMS. When a mixture of the unlabeled drug (viloxazine) and its deuterated analog (viloxazine-d5) is administered or incubated in a biological system, the drug and its metabolites will appear as doublet peaks in the mass spectrum, separated by a specific mass difference corresponding to the number of deuterium atoms.

In the case of this compound, the five deuterium atoms result in a mass increase of approximately 5 Daltons compared to the unlabeled viloxazine. This distinct mass shift serves as a powerful filter for identifying metabolites. By searching for these characteristic isotopic doublets, researchers can confidently pinpoint drug-related compounds amidst a complex biological matrix.

A key advantage of HRMS is its ability to provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of precision allows for the determination of the elemental composition of both the parent drug and its metabolites, which is a critical step in their structural identification.

The typical workflow for a metabolite profiling study using this compound and HRMS involves the following steps:

Incubation: A mixture of unlabeled viloxazine and this compound is incubated with a relevant biological system, such as human liver microsomes or hepatocytes.

Sample Preparation: The samples are then extracted to isolate the drug and its metabolites.

LC-HRMS Analysis: The extract is injected into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. The LC separates the different components of the mixture over time.

Data Processing: The HRMS data is processed using specialized software to identify the characteristic isotopic doublets of the drug and its metabolites.

Structural Elucidation: The accurate mass measurements and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are used to propose the structures of the identified metabolites.

The major metabolic pathway for viloxazine is known to be 5-hydroxylation, primarily catalyzed by the CYP2D6 enzyme, followed by glucuronidation. nih.govmedchemexpress.com Using this compound as a tracer, the identification of these metabolites is significantly enhanced.

For instance, in a positive ion mode HRMS analysis, the protonated molecule of viloxazine ([M+H]⁺) would be observed at a specific mass-to-charge ratio (m/z). The corresponding protonated molecule of viloxazine-d5 would appear at an m/z that is 5 units higher. Any metabolite formed from viloxazine will also have a corresponding d5-labeled metabolite, exhibiting the same mass shift.

Below is a data table illustrating the expected high-resolution mass spectrometry data for viloxazine and its major metabolites when using this compound as a tracer. The theoretical m/z values are calculated based on the chemical formulas.

CompoundChemical FormulaTheoretical [M+H]⁺ (m/z)Corresponding d5-TracerChemical Formula (d5-Tracer)Theoretical [M+H]⁺ (m/z) of d5-TracerMass Shift (Da)
ViloxazineC₁₃H₂₀NO₃⁺238.1438Viloxazine-d5C₁₃H₁₅D₅NO₃⁺243.17525.0314
5-HydroxyviloxazineC₁₃H₂₀NO₄⁺254.13875-Hydroxyviloxazine-d5C₁₃H₁₅D₅NO₄⁺259.17015.0314
Viloxazine GlucuronideC₁₉H₂₈NO₉⁺414.1759Viloxazine-d5 GlucuronideC₁₉H₂₃D₅NO₉⁺419.20735.0314

This interactive data table demonstrates how the consistent mass shift of 5.0314 Da between the unlabeled and d5-labeled species allows for the confident identification of metabolites. By filtering the HRMS data for pairs of peaks with this specific mass difference, the process of metabolite discovery is greatly accelerated and the confidence in the identification is significantly increased.

Furthermore, tandem mass spectrometry (MS/MS) of these isotopic pairs provides additional structural confirmation. The fragmentation patterns of the unlabeled and d5-labeled metabolites will be very similar, with the fragment ions containing the deuterium label also exhibiting the characteristic mass shift. For example, a pharmacokinetic study utilizing tandem mass spectrometry reported a precursor/product ion transition of m/z 238/100 for viloxazine and m/z 243/56 for viloxazine-d5. nih.gov The difference in the product ions further confirms the location of the deuterium atoms on the molecule.

Metabolic Pathway Elucidation and Enzyme Kinetics Research Using Rac Viloxazine D5 Hydrochloride

In vitro Metabolic Stability Assessments

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. These assessments typically utilize subcellular fractions of the liver, such as microsomes and cytosol, which contain the primary drug-metabolizing enzymes.

Identification of in vitro Metabolites using Deuterated Standards

The use of deuterated standards like rac Viloxazine-d5 Hydrochloride is instrumental in the precise identification of metabolites formed during in vitro incubations. The known mass shift introduced by the deuterium (B1214612) atoms allows for the unambiguous differentiation of drug-related material from endogenous matrix components in mass spectrometry analysis. This is particularly crucial for identifying metabolites that may be formed in low abundance.

In the case of viloxazine (B1201356), in vitro studies have revealed several metabolic pathways. The primary routes of metabolism include O-deethylation, hydroxylation of the phenyl ring, and oxidation of the morpholine (B109124) ring, followed by conjugation with glucuronic acid or sulfate. tandfonline.com For instance, in human liver microsome incubations, 5-hydroxyviloxazine (B12724933) is a major metabolite. tandfonline.comnih.govresearchgate.net The use of this compound as an internal standard would facilitate the accurate quantification of these metabolites.

Kinetic Analysis of Metabolic Transformations in Subcellular Fractions (e.g., Microsomes, Cytosol)

Subcellular fractions like liver microsomes are rich in cytochrome P450 (CYP) enzymes and are a standard model for studying Phase I metabolism. nih.govresearchgate.netmdpi.com Kinetic analyses in these systems determine key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of an enzymatic reaction.

For viloxazine, kinetic studies using pooled human liver microsomes have been conducted to characterize the formation of its metabolites. tandfonline.com For example, the formation of 5-hydroxyviloxazine was found to be linear for up to 30 minutes at a microsomal protein concentration of 0.5 mg/mL. tandfonline.com The enzyme kinetics for the formation of 5-hydroxyviloxazine were determined, yielding a Km value of 35.2 ± 9.4 µM and a Vmax of 64.3 + 4.7 pmol/min/mg protein. tandfonline.com Such studies are essential for predicting the metabolic rate of the drug in vivo.

Table 1: Enzyme Kinetic Parameters for 5-Hydroxyviloxazine Formation in Human Liver Microsomes tandfonline.com

ParameterValue
Km35.2 ± 9.4 µM
Vmax64.3 + 4.7 pmol/min/mg protein

Cytochrome P450 Isoform Identification and Characterization in Viloxazine Metabolism

Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. Viloxazine has been shown to be a substrate for several CYP enzymes.

In vitro studies using human liver microsomes and cDNA-expressed human CYP enzymes have identified CYP2D6 as the major enzyme responsible for the 5-hydroxylation of viloxazine. nih.govresearchgate.net Other isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4, are also involved to a lesser extent. researchgate.net Subsequent glucuronidation of 5-hydroxyviloxazine is primarily mediated by UGT1A9 and UGT2B15. researchgate.net

Furthermore, viloxazine itself has been shown to be a reversible inhibitor of several CYP isoforms, most notably CYP1A2, and to a lesser extent CYP2B6, CYP2D6, and CYP3A4/5. tandfonline.comnih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, have been determined for viloxazine against these enzymes.

Table 2: IC50 Values of Viloxazine for Inhibition of Human CYP Isoforms tandfonline.com

CYP IsoformIC50 (µM)
CYP1A20.269
CYP2B6184
CYP2D6141
CYP3A4/5 (midazolam)221
CYP3A4/5 (testosterone)352
CYP2C8>1010
CYP2C9>1010
CYP2C19>1010

Role of Deuterium in Tracing Metabolic Pathways and Identifying Bio-Transformation Soft Spots

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, offers a powerful tool in drug metabolism research. nih.govnih.govassumption.edu This isotopic labeling, as seen in this compound, provides several advantages.

The primary utility of deuterium labeling is in tracing the metabolic fate of a drug. The distinct mass of deuterium allows for easy tracking and identification of the parent drug and its metabolites using mass spectrometry. This helps in mapping out the complete metabolic pathways.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Techniques for Tracing Drug Disposition in Complex Biological Systems

The primary and most established application of rac Viloxazine-d5 Hydrochloride is as an internal standard for the quantitative analysis of viloxazine (B1201356) in biological matrices. aptochem.com This is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.com

The rationale for using a deuterated standard like this compound is that it is chemically identical to the analyte (viloxazine) and thus exhibits the same behavior during sample extraction, chromatography, and ionization. aptochem.com However, its increased mass allows it to be distinguished from the non-labeled drug by the mass spectrometer. This co-eluting property helps to normalize variations that can occur during sample preparation and analysis, such as matrix effects where other components in the plasma can suppress or enhance the ionization of the analyte. kcasbio.com

Recent studies have detailed specific UPLC-MS/MS methods where viloxazine-d5 was used to accurately quantify viloxazine levels in human plasma. nih.gov In these methods, viloxazine was extracted from plasma using techniques like supported liquid extraction (SLE) in a 96-well plate format, suitable for high-throughput analysis. nih.govnih.gov The distinct precursor-to-product ion transitions for both viloxazine and its d5-labeled internal standard are monitored, ensuring high selectivity and sensitivity. nih.govnih.gov

Interactive Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Analytical PlatformSource
Viloxazine238100UPLC-MS/MS nih.gov
This compound24356UPLC-MS/MS nih.gov

The development of these robust analytical methods is critical for clinical trials, such as those investigating potential drug-drug interactions. For instance, the use of viloxazine-d5 as an internal standard was essential in studies assessing the co-administration of viloxazine with methylphenidate and lisdexamfetamine. nih.govnih.gov Future research will likely focus on refining these techniques for even greater sensitivity, allowing for the quantification of viloxazine in micro-samples or specific tissues, and for the simultaneous analysis of viloxazine and its metabolites, using their respective deuterated standards. nih.gov

Application in Advanced in vitro Drug Discovery Screens and High-Throughput Screening

In the realm of drug discovery, high-throughput screening (HTS) is employed to test thousands of compounds for their biological activity. The accuracy and reproducibility of these screens are paramount. The use of deuterated internal standards like this compound is highly valuable in HTS assays that rely on LC-MS/MS for detection. aptochem.com By ensuring the reliability of quantitative data, these standards allow for the confident identification of true "hits" from large compound libraries. aptochem.com

While specific HTS campaigns using this compound are not extensively documented in public literature, the principles of its application are clear. In screens designed to identify modulators of enzymes or receptors that interact with viloxazine, or in early-stage in vitro ADME panels, this compound would serve as the ideal internal standard. Its ability to mimic the analyte's behavior ensures that the variability inherent in automated, multi-well plate-based experiments is minimized. aptochem.com This leads to a more robust assay with a lower rate of false positives and false negatives.

Future applications in this area could involve the development of miniaturized HTS assays that require highly sensitive quantification, a challenge that can be met with the use of stable isotope-labeled standards.

Integration with Multi-Omics Approaches in Pre-clinical Research

The fields of genomics, proteomics, and metabolomics (collectively known as "omics") are transforming preclinical research by providing a holistic view of a drug's effect on biological systems. Stable isotope-labeled compounds are central to many of these approaches, particularly in metabolomics. umn.edunih.gov Isotope tracing untargeted metabolomics (ITUM) uses labeled compounds to trace the metabolic fate of a molecule, revealing how it is converted into various metabolites and how it perturbs endogenous metabolic pathways. umn.edu

This compound is an ideal candidate for such studies. By administering the labeled compound to a preclinical model, researchers can use mass spectrometry to track the appearance of the deuterium (B1214612) label in downstream metabolites. nih.gov This provides a definitive way to identify the metabolic products of viloxazine and distinguish them from the thousands of other molecules present in a biological sample.

This approach can be integrated with transcriptomics and proteomics to create a comprehensive picture of the drug's impact. For example, if a particular viloxazine metabolite is identified via isotope tracing, researchers can then look for changes in the expression of genes (transcriptomics) or proteins (proteomics) related to the enzymes responsible for that metabolite's formation. nih.govnih.gov This multi-omics approach, powered by the use of compounds like this compound, can provide deep insights into a drug's disposition and potential for drug-drug interactions.

Contribution to Understanding Drug Action Mechanisms at a Molecular Level

A key challenge in pharmacology is to distinguish the direct effects of a parent drug from those of its metabolites. Viloxazine is known to be metabolized in the body, with one of its primary metabolites being 5-hydroxyviloxazine (B12724933) glucuronide. nih.gov Deuterium labeling offers a sophisticated tool to dissect these differing effects.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. clearsynthdiscovery.com This can sometimes lead to a "kinetic isotope effect," where the deuterated version of a drug is metabolized more slowly than the non-deuterated version. clearsynthdiscovery.com By strategically placing deuterium atoms on a molecule at sites of metabolism, researchers can create a version of the drug that is more resistant to being broken down.

This strategy is invaluable for confirming that the observed activity at the molecular level—such as the antagonism of 5-HT2B receptors and agonism of 5-HT2C receptors—is attributable to viloxazine itself, thus solidifying our understanding of its therapeutic action. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing rac Viloxazine-d5 Hydrochloride in pharmacokinetic studies?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify the compound and its metabolites. X-ray powder diffraction (XRPD) is critical for confirming crystalline structure, as demonstrated in studies of similar hydrochlorides . For isotopic verification, nuclear magnetic resonance (NMR) and deuterium tracking via MS are essential to distinguish the deuterated form from the non-deuterated analog .

Q. How should researchers design an in vitro metabolism study for this compound?

  • Methodological Answer : Use liver microsomes or hepatocyte models to assess metabolic pathways. Include control groups with non-deuterated Viloxazine hydrochloride to compare metabolic stability. Monitor deuterium retention at specific positions (e.g., ethoxy-d5 group) using isotopic labeling techniques. Ensure replicate experiments to account for inter-individual variability in enzyme activity .

Q. What solvent systems are optimal for synthesizing and purifying this compound?

  • Methodological Answer : Hydrochloric acid in 2-propanol is effective for crystallization, as shown in protocols for analogous compounds . For purification, consider mixed solvents like ethanol/water to enhance solubility while avoiding degradation. Always validate solvent compatibility via stability studies under controlled temperature and pH conditions .

Advanced Research Questions

Q. How does deuteration at the ethoxy group (d5) influence the metabolic stability of this compound compared to the non-deuterated form?

  • Methodological Answer : Deuteration may slow metabolic cleavage of the ethoxy group via the kinetic isotope effect (KIE). Conduct comparative in vitro assays using cytochrome P450 isoforms (e.g., CYP2D6) to quantify metabolic rates. Track deuterium loss using MS fragmentation patterns. Note that while non-deuterated Viloxazine has a half-life of 2–5 hours , deuterated forms may exhibit prolonged stability, requiring adjusted dosing intervals in preclinical models .

Q. How can researchers resolve discrepancies in pharmacokinetic data between studies on Viloxazine derivatives?

  • Methodological Answer : Analyze variables such as:

  • Dosage forms : Differences in crystalline polymorphism (e.g., XRPD patterns) may affect bioavailability .
  • Demographics : Sex differences in metabolism were observed in non-deuterated Viloxazine, with some females showing higher peak plasma concentrations .
  • Analytical sensitivity : Ensure cross-validation of MS and HPLC protocols between labs to minimize methodological bias .

Q. What experimental strategies mitigate deuterium exchange in this compound during long-term storage?

  • Methodological Answer : Store the compound in airtight, desiccated containers at -20°C to minimize hydrogen-deuterium exchange with ambient moisture. Periodically assess isotopic purity via NMR or MS. Pre-formulate the compound in stable matrices (e.g., lyophilized powders) if intended for in vivo use .

Key Considerations for Reproducibility

  • Synthesis : Document reaction conditions (temperature, solvent ratios) and characterize intermediates rigorously .
  • Ethical Compliance : Follow guidelines for handling deuterated compounds, including waste disposal per ecological safety protocols .
  • Data Reporting : Adhere to journal standards for experimental detail, ensuring replication feasibility (e.g., Beilstein Journal guidelines) .

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